N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-acetamide bridge to a pyridazine ring substituted with a furan group. The compound’s design leverages heterocyclic systems (pyridazine, furan) to enhance bioavailability and target specificity, a strategy common in medicinal chemistry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(19-12-3-5-15-16(10-12)25-9-8-24-15)11-26-18-6-4-13(20-21-18)14-2-1-7-23-14/h1-7,10H,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLGTVTEJJEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key properties include:
- Molecular Weight : 393.46 g/mol
- CAS Number : 1021229-02-6
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic pathway often includes the formation of the benzodioxin ring followed by the introduction of the furan and pyridazine moieties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar compounds featuring furan and pyridazine derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. These studies utilized both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition through MTS assays and BrdU incorporation assays .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the furan ring is often associated with enhanced lipophilicity, which correlates with increased antimicrobial efficacy .
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Many compounds in this class show a propensity to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
Study 1: Antitumor Efficacy
In a study published in PubMed, newly synthesized derivatives similar to this compound were tested on human lung cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity in vitro, particularly in 2D cultures compared to 3D cultures .
Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial activity of related compounds against various pathogens. The findings revealed that specific structural features, such as the presence of a furan ring, significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structure can be compared to derivatives with variations in the sulfanyl-linked heterocycle and substituents. Key analogs include:
Key Observations :
- Heterocycle Impact : Oxadiazole derivatives (e.g., ) exhibit potent antibacterial activity, likely due to enhanced membrane penetration from the planar oxadiazole ring. Pyridazine in the target compound may offer similar advantages.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in ) improve antimicrobial potency, suggesting the furan group in the target compound (electron-rich) might prioritize selectivity over broad-spectrum activity.
- Sulfur Linkage : The sulfanyl bridge enhances metabolic stability compared to ether or amine linkages, as seen in analogs with >80% stability in microsomal assays .
Physicochemical and Computational Properties
- Molecular Weight : Estimated ~430–450 g/mol (based on ), within Lipinski’s rule limits.
- LogP : Pyridazine analogs (e.g., ) have XLogP3 ~2.2, indicating moderate lipophilicity suitable for oral absorption.
- Hydrogen Bonding : The furan oxygen and pyridazine nitrogen provide 8–10 H-bond acceptors, enhancing target engagement .
Preparation Methods
Reaction Protocol
-
Starting Material : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) reacts with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0–5°C.
-
Base : Triethylamine (2.0 equiv) neutralizes HBr, facilitating amide bond formation.
-
Workup : The mixture is stirred for 4–6 hours, washed with NaHCO₃ (5%), and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Characterization Data
| Property | Value |
|---|---|
| Yield | 78–85% |
| Molecular Formula | C₁₁H₁₁BrNO₃ |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1715 (C=O), 670 (C-Br) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.82 (d, J=8.4 Hz, H-8), 4.24 (s, 4H, OCH₂CH₂O), 3.92 (s, 2H, CH₂Br) |
Synthesis of Intermediate B: 6-(Furan-2-yl)pyridazin-3-thiol
Step 1: Suzuki-Miyaura Coupling for Furan Installation
-
Substrate : 3-Chloro-6-iodopyridazine (1.0 equiv) reacts with furan-2-ylboronic acid (1.5 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in toluene/EtOH (3:1).
-
Conditions : K₂CO₃ (2.0 equiv), 80°C, 12 hours.
-
Outcome : 3-Chloro-6-(furan-2-yl)pyridazine (Yield: 72%).
Step 2: Thiolation via Nucleophilic Aromatic Substitution
-
Reagents : 3-Chloro-6-(furan-2-yl)pyridazine (1.0 equiv) reacts with thiourea (2.0 equiv) in ethanol under reflux.
-
Workup : Acidification with HCl yields 6-(furan-2-yl)pyridazin-3-thiol (Yield: 68%).
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₂OS |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.12 (d, J=9.2 Hz, H-4), 7.88 (d, J=9.2 Hz, H-5), 7.64 (m, H-furan), 6.72 (m, H-furan) |
Final Coupling: Synthesis of Target Compound
Reaction Conditions
-
Substrates : Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in DMF.
-
Base : Lithium hydride (LiH, 0.1 equiv) deprotonates the thiol, enabling nucleophilic displacement of bromide.
-
Temperature : Stirred at 25°C for 6–8 hours.
-
Purification : Precipitation at pH 2–3 (HCl), followed by recrystallization from ethanol.
Optimization Insights
Characterization of Final Product
| Property | Value |
|---|---|
| Yield | 80–85% |
| Molecular Formula | C₁₉H₁₈N₃O₄S |
| IR (KBr, cm⁻¹) | 3245 (N-H), 1710 (C=O), 1380 (S=O) |
| ¹H NMR (CDCl₃, 600 MHz) | δ 8.24 (s, NHCO), 7.70–7.62 (m, pyridazine-H), 6.78 (d, J=8.4 Hz, benzodioxin-H), 4.22 (m, OCH₂CH₂O) |
Alternative Methodologies and Comparative Analysis
Direct Thiol-Acetamide Coupling
Solid-Phase Synthesis
-
Resin : Wang resin-functionalized benzodioxin amine.
-
Efficiency : Automated steps reduce purification time but require specialized equipment.
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor. Key steps include sulfanylation using bromoacetamide derivatives in polar aprotic solvents (e.g., DMF) with activators like LiH. Purification often employs thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography or recrystallization for final isolation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Proton nuclear magnetic resonance (¹H-NMR) is essential for verifying proton environments, particularly the benzodioxin and pyridazine moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., S–C=O stretching at ~1650 cm⁻¹). Elemental (CHN) analysis validates stoichiometry .
Q. How is the purity of intermediates monitored during synthesis?
TLC with silica gel plates and UV visualization is standard for tracking reaction progress. For final compounds, melting point analysis and high-resolution mass spectrometry (HRMS) can supplement purity assessment .
Q. What functional groups influence the compound’s biological activity?
The sulfanylacetamide linker enables enzyme interaction via hydrogen bonding, while the benzodioxin and pyridazine-furan moieties contribute to hydrophobic and π-π stacking interactions. Substituents on the pyridazine ring modulate activity .
Q. What are common biological assays used to evaluate this compound’s therapeutic potential?
α-Glucosidase inhibition assays (measuring IC₅₀ values) are widely used for anti-diabetic screening. Protocols involve spectrophotometric monitoring of p-nitrophenol release from substrates like pNPG, with acarbose as a reference standard .
Advanced Questions
Q. How can reaction yields be optimized when synthesizing derivatives with pyridazine substituents?
Solvent choice (e.g., DMF for polar intermediates), controlled pH during sulfanylation, and stoichiometric ratios of LiH as an activator are critical. Microwave-assisted synthesis may reduce reaction times and improve yields .
Q. What strategies resolve discrepancies in α-glucosidase inhibitory activity across studies?
Normalize assay conditions (e.g., enzyme concentration, incubation time) and validate IC₅₀ calculations using nonlinear regression. Cross-check with orthogonal assays (e.g., glucose uptake in cell models) to confirm mechanistic consistency .
Q. How do crystallographic refinement tools like SHELXL enhance structural analysis?
SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and displacement parameters. For flexible moieties (e.g., furan rings), twin refinement or restraints improve model accuracy. High-resolution data (>1.0 Å) enable charge density analysis for electronic property studies .
Q. How do substituents on the benzodioxin ring affect pharmacokinetic properties?
Electron-donating groups (e.g., methoxy) enhance metabolic stability by reducing CYP450-mediated oxidation. Hydrophobic substituents improve membrane permeability, as shown in logP calculations and Caco-2 cell permeability assays. Molecular dynamics simulations can predict solubility and bioavailability .
Q. What analytical approaches characterize byproducts from sulfanylation steps?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies byproducts. For complex mixtures, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals. Kinetic studies under varying temperatures and catalysts (e.g., DBU) minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
